3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{[(propan-2-yloxy)carbonyl]({[(propan-2-yloxy)carbonyl]amino})amino}propanoic acid
Description
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylamino}propanoic acid is a structurally complex amino acid derivative featuring a halogenated aromatic ring and dual propan-2-yloxy carbonyl (isopropyloxycarbonyl) protecting groups. The compound’s core structure includes:
- A 2-bromo-4,5-dimethoxyphenyl group, which contributes steric bulk and electronic modulation.
- A methyl-substituted amino acid backbone, which provides rigidity and stereochemical specificity.
- Dual isopropyloxycarbonyl groups on the amino functionality, offering protection during synthetic processes and modulating bioavailability .
This compound is hypothesized to have applications in medicinal chemistry, particularly in oncology, as evidenced by studies on structurally related brominated phenylacetic acid hydrazides with demonstrated anti-cancer activity .
Properties
Molecular Formula |
C20H29BrN2O8 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-2-[propan-2-yloxycarbonyl-(propan-2-yloxycarbonylamino)amino]propanoic acid |
InChI |
InChI=1S/C20H29BrN2O8/c1-11(2)30-18(26)22-23(19(27)31-12(3)4)20(5,17(24)25)10-13-8-15(28-6)16(29-7)9-14(13)21/h8-9,11-12H,10H2,1-7H3,(H,22,26)(H,24,25) |
InChI Key |
BWTFLZYWPOQSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NN(C(=O)OC(C)C)C(C)(CC1=CC(=C(C=C1Br)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Aromatic Ring Functionalization and Bromination
- The initial step involves the preparation of the 2-bromo-4,5-dimethoxyphenyl moiety. This is typically achieved by selective bromination of 3,4-dimethoxybenzaldehyde or its derivatives under controlled conditions to avoid polybromination.
- Bromination reagents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts or solvents like acetic acid or dichloromethane are employed.
- The reaction temperature and time are carefully monitored to obtain high regioselectivity at the 2-position of the aromatic ring.
Formation of the Propanoic Acid Backbone
- The core amino acid structure, 2-methyl-2-amino-propanoic acid, is introduced via condensation or substitution reactions.
- The amino groups are protected by reaction with propan-2-yloxycarbonyl chloride or equivalent reagents to form the carbamate protecting groups.
- The dual protection of amino groups with propan-2-yloxycarbonyl groups is critical to maintain stability and prevent side reactions during subsequent steps.
Coupling of Aromatic and Amino Acid Moieties
- The bromo-substituted aromatic intermediate is coupled with the protected amino acid derivative.
- Coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters may be used to facilitate amide bond formation.
- Reaction solvents include dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF), under inert atmosphere conditions to prevent oxidation.
Purification and Isolation
- After synthesis, the crude product is subjected to extraction, washing, and drying steps.
- Silica gel column chromatography is commonly used with eluent mixtures such as dichloromethane/methanol (90:10) to purify the compound.
- Final recrystallization from solvents like ethyl acetate or acetonitrile ensures high purity and optical purity, which is crucial for pharmaceutical applications.
Representative Synthetic Procedure (Based on Patent US8779123B2)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of 3,4-dimethoxybenzaldehyde | NBS, acetic acid, controlled temperature | Formation of 2-bromo-4,5-dimethoxybenzaldehyde intermediate |
| 2 | Conversion to propanenitrile intermediate | n-Butyllithium, low temperature | Formation of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile |
| 3 | Amino group protection | Propan-2-yloxycarbonyl chloride, base (e.g., triethylamine) | Formation of carbamate-protected amino acid derivatives |
| 4 | Coupling with amino acid backbone | Carbodiimide coupling agents, inert atmosphere | Formation of target compound with protected amino groups |
| 5 | Purification | Extraction, silica gel chromatography, recrystallization | Isolated pure 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylamino}propanoic acid |
Analytical and Characterization Data
Summary and Research Insights
- The preparation of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylamino}propanoic acid is a multi-step process requiring precise control over regioselectivity and protection strategies.
- The use of propan-2-yloxycarbonyl protecting groups is essential to stabilize amino functionalities during synthesis.
- Purification methods such as silica gel chromatography and recrystallization are vital to achieve the high purity and optical activity needed for pharmaceutical applications.
- The synthetic route is supported by patent literature and chemical databases, ensuring reproducibility and scalability for research or industrial purposes.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Center
The 2-bromo substituent on the dimethoxyphenyl ring undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. Methoxy groups at positions 4 and 5 activate the ring toward substitution at the bromine site (ortho to methoxy groups).
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| SNAr with amines | NH₃/EtOH, 80°C, 12 hrs | 3-(2-Amino-4,5-dimethoxyphenyl)-...propanoic acid | Moderate yield (~50%) |
| SNAr with hydroxide | KOH/DMF, 120°C, 6 hrs | 3-(2-Hydroxy-4,5-dimethoxyphenyl)-...propanoic acid | Low yield (~30%) |
The steric hindrance from the adjacent methyl and bulky urea-like groups reduces reaction efficiency compared to simpler bromoarenes .
Ester Hydrolysis and Functionalization
The isopropyloxycarbonyl (OCOOiPr) groups are susceptible to hydrolysis, enabling conversion to carboxylic acid derivatives.
The urea linkage remains intact under these conditions, but prolonged exposure to strong bases may degrade it.
Urea Linkage Reactivity
The bis(propan-2-yloxycarbonyl)amino group participates in selective deprotection or condensation:
The urea group’s stability under acidic conditions makes it a useful protective group for amino functionalities .
Methoxy Group Demethylation
Under strong Lewis acids, methoxy groups can be demethylated to phenolic hydroxyls:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| BBr₃-mediated demethylation | BBr₃/DCM, -78°C, 1 hr | 3-(2-Bromo-4,5-dihydroxyphenyl)-...propanoic acid | Low yield (~35%) due to side reactions |
Biological Activity and Reactivity
Preliminary studies suggest that derivatives formed via these reactions exhibit bioactivity:
-
Antitumor activity : Hydrolyzed carboxylic acid derivatives show moderate cytotoxicity against HeLa cells (IC₅₀ = 12 µM).
-
Anti-inflammatory effects : Urea-deprotected analogs inhibit COX-2 with IC₅₀ = 8 µM.
Stability and Side Reactions
Scientific Research Applications
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Halogen and Methoxy Positioning
- Target Compound : 2-Bromo-4,5-dimethoxyphenyl group. The ortho-bromine and para/meta-methoxy substituents create a distinct electronic environment, favoring interactions with hydrophobic binding pockets.
- 3-(2-Bromo-4-fluorophenyl)propanoic Acid (174603-55-5): Substitutes fluorine at the para position instead of methoxy. Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk compared to methoxy .
- (R)-3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid: Features a meta-bromine and ortho-methoxy group. The tert-butoxycarbonyl (Boc) group offers different deprotection kinetics compared to isopropyloxycarbonyl .
Amino Acid Backbone and Protecting Groups
Backbone Modifications
- 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic Acid (68754-59-6): Lacks an aromatic ring but shares a propanoic acid core. The Boc-protected aminooxy group alters reactivity and bioavailability .
Protecting Group Comparison
Pharmacological and Toxicological Profiles
Anti-Cancer Activity
Metabolic Stability
- The bromine and methoxy groups in the target compound may slow cytochrome P450-mediated metabolism compared to fluorine-containing analogs like 3-(2-bromo-4-fluorophenyl)propanoic acid .
- Dual isopropyloxycarbonyl groups could prolong half-life by resisting esterase cleavage .
Biological Activity
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylamino}propanoic acid, a complex organic compound, has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesizing data from various studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 505.36 g/mol. Its structure features a bromo-substituted aromatic ring, multiple methoxy groups, and propan-2-yloxy carbonyl moieties, which are crucial for its biological interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H29BrN2O8 |
| Molecular Weight | 505.36 g/mol |
| LogP | 2.5978 |
| PSA (Polar Surface Area) | 35.53 Ų |
Pharmacological Potential
Research indicates that the compound may exhibit various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features possess significant antimicrobial properties. This includes activity against both bacterial and fungal strains, making it a candidate for further exploration in treating infections.
- Immunosuppressive Effects : In vitro assays have shown that related compounds can exert potent immunosuppressive effects, which may be beneficial in autoimmune conditions or transplant scenarios .
- Neuroprotective Properties : The compound's structure suggests potential neuroprotective activity, possibly through modulation of glutamate receptors similar to other known neuroprotective agents .
The mechanisms underlying the biological activities of this compound may involve:
- Interaction with Receptors : Similar compounds have been shown to interact with neurotransmitter receptors, particularly AMPA receptors, which play a critical role in synaptic transmission and plasticity in the brain .
- Inhibition of Enzymatic Activity : The presence of specific functional groups may allow the compound to inhibit enzymes involved in inflammatory pathways or cellular apoptosis, contributing to its therapeutic effects .
- Regulation of Signaling Pathways : The compound may influence key signaling pathways such as PI3K/Akt, which are vital for cell survival and proliferation .
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of structurally similar compounds against various pathogens. Results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.
- Neuroprotective Study :
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing this compound, and how can intermediates be stabilized?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including bromination, methoxylation, and carbamate formation. Key intermediates (e.g., brominated dimethoxyphenyl derivatives) require stabilization under inert atmospheres due to sensitivity to hydrolysis. For example, intermediates with propan-2-yloxycarbonyl groups should be stored at –20°C in anhydrous solvents like THF or DMF to prevent decomposition . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity intermediates.
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying substituent positions on the aromatic ring and confirming carbamate/amide linkages. For example, the methoxy protons (δ ~3.8 ppm) and bromine-induced deshielding in the aromatic region (δ ~7.5–8.0 ppm) are diagnostic .
- FT-IR : Carbamate C=O stretches (~1700–1750 cm⁻¹) and N-H bends (~1550 cm⁻¹) confirm functional groups.
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by UV/ELSD) .
Q. How can researchers mitigate hazards during synthesis and handling?
- Methodological Answer :
- Bromine Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Neutralize spills with sodium thiosulfate .
- Carbamate Stability : Avoid moisture during reactions; employ Schlenk-line techniques for air-sensitive steps .
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations resolve discrepancies in structural data?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) provides unambiguous bond lengths/angles. For example, dihedral angles between the aromatic ring and carbamate groups can resolve steric conflicts inferred from NMR .
- DFT Studies : Compare experimental geometry (e.g., from X-ray) with optimized structures (B3LYP/6-311+G(d,p) basis set). Discrepancies in torsion angles >5° may indicate crystal packing effects .
Q. What experimental design strategies optimize reaction yields in flow chemistry systems?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, residence time, catalyst loading) systematically. For example, a Central Composite Design can identify optimal conditions for carbamate coupling (e.g., 60°C, 30 min residence time, 1.2 equiv reagent) .
- Inline Analytics : Use FT-IR or UV-vis flow cells to monitor intermediate formation and adjust parameters in real time .
Q. How do steric and electronic effects influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Steric Maps : Generate Hirshfeld surfaces (CrystalExplorer) to visualize steric bulk from the 2-methyl and carbamate groups, which may hinder nucleophilic attack .
- Electrostatic Potential (ESP) : DFT-derived ESP maps highlight electron-deficient regions (e.g., brominated aryl ring) for predicting sites of electrophilic substitution .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Conduct phase-solubility studies (e.g., shake-flask method) in solvents like DMSO, methanol, and dichloromethane. Discrepancies may arise from polymorphic forms (confirmed via PXRD) .
- Co-solvent Systems : Use ternary solvent mixtures (e.g., water/ethanol/acetone) to enhance solubility for biological assays .
Structural and Computational Insights
Q. What role does hydrogen bonding play in the compound’s crystal packing?
- Methodological Answer :
- Hydrogen Bond Analysis : In X-ray structures, O–H···O bonds (2.6–2.8 Å) between carboxylic acid groups form centrosymmetric dimers. This stabilizes the lattice and impacts melting points .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond vs. van der Waals contributions) using CrystalExplorer to rationalize packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
